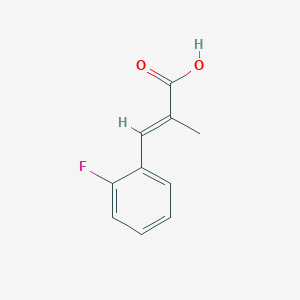

2-Methyl-3-(2-fluorophenyl)acrylic acid

Description

Significance of the Acrylic Acid Framework in Contemporary Chemical Research

The acrylic acid framework is a cornerstone of modern polymer and materials science. Its derivatives, known as acrylates, are monomers used in the production of a vast range of materials, from plastics and coatings to adhesives and elastomers. wikipedia.org The versatility of the acrylic acid backbone allows for the synthesis of polymers with tailored properties, including hydrophilicity, adhesion, and thermal stability. sapub.orgresearchgate.net

In academic research, functionalized acrylic acids are explored for advanced applications. For instance, they are used to create "smart" hydrogels that respond to environmental stimuli like pH and temperature, which have applications in drug delivery systems. researchgate.net Furthermore, acrylic acid-functionalized materials are being developed for selective metal ion adsorption, highlighting their role in environmental remediation and resource recovery. researchgate.netchemicalbook.com The ability to modify the core acrylic acid structure makes it a versatile platform for developing novel materials with specific functionalities.

Strategic Importance of Fluorine Substitution in Organic Molecules

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate molecular properties. orgsyn.org Fluorine is the most electronegative element and has a small van der Waals radius, only slightly larger than that of hydrogen. nih.govrsc.org This unique combination allows fluorine to be introduced into a molecule with minimal steric impact but with significant electronic consequences. rsc.org

Strategically placing fluorine atoms can profoundly alter a molecule's physicochemical and pharmacokinetic profile. researchgate.net Key effects include:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can increase the biological half-life of a drug. organic-chemistry.orgrsc.org

Increased Lipophilicity : Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to permeate biological membranes. organic-chemistry.org

Modulation of Acidity/Basicity : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting a molecule's ionization state and solubility at physiological pH. researchgate.net

Conformational Control and Binding Affinity : Fluorine can influence molecular conformation through electrostatic interactions and may form favorable interactions with protein targets, enhancing binding affinity. researchgate.netwikipedia.org

An estimated one-fifth of all pharmaceuticals contain fluorine, a testament to its strategic importance in drug design. sapub.org

Scope and Research Objectives for 2-Methyl-3-(2-fluorophenyl)acrylic Acid within Academic Inquiry

While specific research on 2-Methyl-3-(2-fluorophenyl)acrylic acid is not extensively documented in mainstream literature, its structure suggests clear objectives for academic investigation. As a fluorinated analogue of an α,β-unsaturated carboxylic acid, it represents a convergence of the important chemical features discussed previously.

The primary research interest in this compound would likely lie in its potential as a specialized building block for the synthesis of novel bioactive molecules and advanced materials. A common synthetic route to this type of compound is the Knoevenagel condensation, specifically the Doebner modification, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as a carboxylic acid derivative. wikipedia.org In this case, the reaction would likely involve 2-fluorobenzaldehyde (B47322) and a derivative of propanoic acid.

Key research objectives for this specific molecule would include:

Synthesis and Characterization : Developing efficient and stereoselective synthetic routes to the pure (E) or (Z) isomers and thoroughly characterizing their physicochemical properties.

Comparative Analysis : Investigating how the ortho-position of the fluorine atom on the phenyl ring influences the compound's electronic properties, reactivity, and crystal packing compared to its meta- and para-fluorinated isomers and its non-fluorinated counterpart.

Polymerization Studies : Exploring its potential as a monomer or co-monomer to create novel fluorinated polymers with unique thermal, optical, or surface properties.

Medicinal Chemistry Applications : Utilizing it as a precursor for the synthesis of more complex molecules, such as heterocyclic compounds or potential enzyme inhibitors, where the fluorinated phenyl group could be crucial for biological activity and metabolic stability.

The study of 2-Methyl-3-(2-fluorophenyl)acrylic acid offers a focused platform to explore the nuanced effects of fluorine substitution in a well-defined chemical framework, potentially leading to the discovery of new pharmaceuticals and functional materials.

Properties

IUPAC Name |

(E)-3-(2-fluorophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOOGQLFSMTOCE-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1F)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For 2-Methyl-3-(2-fluorophenyl)acrylic acid, a multi-nuclear NMR approach provides a complete picture of its structure in solution.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-Methyl-3-(2-fluorophenyl)acrylic acid, distinct signals are expected for the carboxylic acid proton, the aromatic protons, the vinylic proton, and the methyl protons.

The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at the downfield end of the spectrum, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding. The protons on the 2-fluorophenyl ring would present as a complex multiplet system between 7.0 and 7.6 ppm. The vinylic proton (=CH-) is expected to appear as a singlet or a narrow multiplet, influenced by long-range couplings, in the region of 6.0-8.0 ppm. The methyl group (-CH₃) protons would give rise to a sharp singlet at the upfield region of the spectrum, likely between 2.0 and 2.5 ppm. The integration of these signals would correspond to the number of protons in each group (1H, 4H, 1H, and 3H, respectively).

Table 1: Predicted ¹H NMR Spectral Data for 2-Methyl-3-(2-fluorophenyl)acrylic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 7.0 - 7.6 | Multiplet | 4H |

| Vinylic (=CH-) | 6.5 - 7.5 | Singlet | 1H |

Note: The predicted values are based on typical chemical shift ranges for these functional groups.

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, olefinic, alkyl). For 2-Methyl-3-(2-fluorophenyl)acrylic acid, ten distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid is the most deshielded and would appear at the lowest field, typically between 165 and 185 ppm. The six carbons of the 2-fluorophenyl ring would produce signals in the aromatic region (110-165 ppm). The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), resulting in a doublet. The two olefinic carbons of the acrylic acid moiety are expected in the 120-140 ppm range. Finally, the methyl carbon would appear at the highest field (most shielded), typically between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Methyl-3-(2-fluorophenyl)acrylic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | 165 - 185 |

| Aromatic (C-F) | 158 - 163 (doublet) |

| Aromatic (Ar-C) | 115 - 140 |

| Olefinic (=C-) | 120 - 140 |

Note: The predicted values are based on typical chemical shift ranges and expected coupling patterns.

Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique provides clean spectra with a wide chemical shift range, making it excellent for identifying the presence and electronic environment of fluorine atoms.

For 2-Methyl-3-(2-fluorophenyl)acrylic acid, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom in the molecule. This signal would likely be a multiplet due to coupling with the ortho-protons on the aromatic ring. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the phenyl ring.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 2-Methyl-3-(2-fluorophenyl)acrylic acid would be dominated by several key absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group is expected to produce a strong, sharp peak around 1700 cm⁻¹. The C=C stretching of the acrylic double bond and the aromatic ring would appear in the 1600-1650 cm⁻¹ region. The C-F stretching vibration typically gives a strong band in the 1100-1300 cm⁻¹ range.

FT-Raman spectroscopy provides complementary information. While the O-H and C=O stretches are often weak in Raman spectra, the C=C double bonds of the acrylic system and the aromatic ring are expected to show strong signals, aiding in the conformational analysis of the molecule.

Table 3: Predicted Vibrational Spectroscopy Data for 2-Methyl-3-(2-fluorophenyl)acrylic acid

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O Stretch | ~1700 | Strong |

| Alkene / Aromatic | C=C Stretch | 1600 - 1650 | Medium |

| Aromatic | C-H Bending | 750 - 900 | Strong |

Note: The predicted values are based on characteristic group frequencies.

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a compound.

For 2-Methyl-3-(2-fluorophenyl)acrylic acid (C₁₀H₉FO₂), the expected molecular weight is approximately 180.18 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or a molecule of water (-H₂O, 18 Da) from the molecular ion.

HRMS would be used to determine the exact mass of the molecular ion. The calculated monoisotopic mass for C₁₀H₉FO₂ is 180.05866 u. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's elemental composition.

X-ray Diffraction (XRD) for Solid-State Structural Analysis and Crystal Packing

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and details of intermolecular interactions.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net For 2-Methyl-3-(2-fluorophenyl)acrylic acid, DFT calculations would be essential to understand its fundamental chemical properties.

Geometry Optimization and Conformational Analysis

A foundational step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Methyl-3-(2-fluorophenyl)acrylic acid, this would involve calculating bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) arising from rotation around single bonds, such as the bond connecting the phenyl ring to the acrylic acid moiety, to identify the global energy minimum structure.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.deresearchgate.net The MEP map reveals the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. For the target molecule, one would expect negative potential around the oxygen atoms of the carboxylic acid group and potentially influenced by the electronegative fluorine atom.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comnih.gov A small gap suggests high reactivity, while a large gap implies high stability. Analysis of these orbitals would help predict the molecule's behavior in chemical reactions and its electronic absorption properties.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding. For 2-Methyl-3-(2-fluorophenyl)acrylic acid, NBO analysis could quantify the stabilization energy from interactions between filled and empty orbitals, revealing the extent of electron delocalization across the π-system and potential hydrogen bonding between the ortho-fluorine and the carboxylic acid's hydrogen.

Analysis of Atomic Charges and Charge Transfer Interactions

Calculating the distribution of electron density through atomic charge analysis (e.g., Mulliken or Natural Population Analysis) is fundamental to understanding a molecule's polarity and electrostatic interactions. This analysis would assign partial charges to each atom in 2-Methyl-3-(2-fluorophenyl)acrylic acid, identifying the most electron-rich and electron-poor centers. This information is critical for understanding intramolecular charge transfer, a process vital for the molecule's electronic and optical properties.

Determination of Chemical Reactivity Indices (e.g., Electrophilicity, Nucleophilicity)

Based on DFT calculations, global reactivity descriptors such as electronegativity, chemical hardness, softness, and the electrophilicity index can be determined. These indices provide a quantitative measure of a molecule's reactivity. For instance, the electrophilicity index helps to classify the molecule's ability to act as an electrophile in reactions. These parameters are derived from the HOMO and LUMO energy levels and are essential for a comprehensive understanding of the molecule's chemical behavior. materialsciencejournal.org

Currently, the specific values and detailed findings for each of these analyses for 2-Methyl-3-(2-fluorophenyl)acrylic acid are absent from the scientific literature, highlighting an opportunity for future computational research.

Advanced Computational Methodologies

Advanced computational methods are indispensable for a detailed analysis of molecular systems. These techniques, grounded in quantum mechanics, allow for the calculation of a wide array of molecular properties from first principles, providing a level of detail that is often inaccessible through experimental means alone.

Ab initio calculations are a class of quantum chemistry methods that derive results directly from theoretical principles without the inclusion of experimental data. These "from the beginning" calculations solve the Schrödinger equation, providing a high-level description of the electronic structure of a molecule. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost.

For 2-Methyl-3-(2-fluorophenyl)acrylic acid, ab initio calculations would be employed to determine its optimized molecular geometry, total energy, and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net The distribution and character of these frontier orbitals would reveal the regions of the molecule most likely to be involved in electron donation and acceptance.

Table 1: Hypothetical Ab Initio Electronic Structure Data for 2-Methyl-3-(2-fluorophenyl)acrylic acid This table is illustrative and does not represent published data.

| Parameter | Hartree-Fock (HF/6-31G*) | Møller-Plesset (MP2/6-311+G**) |

| Total Energy (Hartree) | -745.1234 | -745.9876 |

| HOMO Energy (eV) | -8.54 | -7.98 |

| LUMO Energy (eV) | 1.23 | 0.89 |

| HOMO-LUMO Gap (eV) | 9.77 | 8.87 |

| Dipole Moment (Debye) | 3.45 | 3.62 |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for investigating the electronic excited states of molecules. rsc.orgresearchgate.net It is an extension of DFT that allows for the calculation of properties related to how a molecule interacts with light, such as electronic absorption and emission spectra. rsc.org By calculating the transition energies between the ground state and various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in a UV-Visible spectrum. growingscience.com

A TD-DFT analysis of 2-Methyl-3-(2-fluorophenyl)acrylic acid would provide a theoretical UV-Vis spectrum, identifying the key electronic transitions. For each transition, the calculation yields the excitation energy, the oscillator strength (a measure of the transition's intensity), and the molecular orbitals involved. nih.gov This information is crucial for understanding the photophysical properties of the molecule and for interpreting experimental spectroscopic data. For instance, a strong transition from the HOMO to the LUMO would likely correspond to the main absorption band. researchgate.net

Table 2: Hypothetical TD-DFT Excited State Properties for 2-Methyl-3-(2-fluorophenyl)acrylic acid This table is illustrative and does not represent published data.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 4.35 | 285 | 0.45 | HOMO -> LUMO |

| S2 | 4.98 | 249 | 0.12 | HOMO-1 -> LUMO |

| S3 | 5.25 | 236 | 0.08 | HOMO -> LUMO+1 |

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. nih.gov These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are fundamental to molecular conformation, crystal packing, and biological activity. The NCI method is based on the electron density (ρ) and its reduced density gradient (s). researchgate.net By plotting s versus sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian, different types of interactions can be identified and visualized as surfaces in 3D space. github.io

In the context of 2-Methyl-3-(2-fluorophenyl)acrylic acid, NCI analysis could reveal intramolecular hydrogen bonds, for example, between the carboxylic acid proton and the fluorine atom or the carbonyl oxygen. It could also identify repulsive steric interactions between the methyl group and the phenyl ring. researchgate.net The resulting 3D plots color-code these interactions, typically with blue indicating strong attractive forces (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net

Table 3: Hypothetical Non-Covalent Interactions in 2-Methyl-3-(2-fluorophenyl)acrylic acid This table is illustrative and does not represent published data.

| Interaction Type | Interacting Atoms | sign(λ₂)ρ (a.u.) | Characterization |

| Hydrogen Bond | O-H --- F | -0.035 | Strong, attractive |

| van der Waals | C(methyl) --- C(ring) | -0.010 | Weak, attractive |

| Steric Repulsion | H(methyl) --- H(ring) | +0.015 | Repulsive |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters provide a powerful tool for structure elucidation and assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR chemical shifts. rug.nlscispace.com This method computes the isotropic magnetic shielding tensors for each nucleus in the molecule, which can then be converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). scispace.comresearchgate.net

For 2-Methyl-3-(2-fluorophenyl)acrylic acid, GIAO calculations would predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net By comparing the calculated spectrum with experimental data, one can confirm the molecular structure and assign specific resonances to individual atoms. The accuracy of these predictions depends on the level of theory and the basis set used. nih.gov Such calculations are particularly valuable for resolving ambiguities in complex spectra or for distinguishing between different isomers or conformers.

Table 4: Hypothetical GIAO-Calculated vs. Experimental NMR Chemical Shifts (ppm) for 2-Methyl-3-(2-fluorophenyl)acrylic acid This table is illustrative and does not represent published data.

| Nucleus | Calculated Chemical Shift (δ) | Experimental Chemical Shift (δ) | Deviation (ppm) |

| ¹H (Carboxylic Acid) | 12.15 | 12.05 | 0.10 |

| ¹H (Methyl) | 2.10 | 2.05 | 0.05 |

| ¹³C (Carbonyl) | 170.5 | 169.8 | 0.7 |

| ¹³C (Fluorophenyl C1) | 162.3 (d, J=248 Hz) | 161.5 (d, J=250 Hz) | 0.8 |

| ¹⁹F | -114.8 | -115.2 | 0.4 |

Mechanistic Aspects of Reactions Involving 2 Methyl 3 2 Fluorophenyl Acrylic Acid

Reaction Mechanism Elucidation through Experimental Studies

No specific experimental studies detailing the reaction mechanisms of 2-Methyl-3-(2-fluorophenyl)acrylic acid were identified in the available literature. The following subsections outline standard experimental approaches that could be employed to elucidate these mechanisms.

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. For reactions involving 2-Methyl-3-(2-fluorophenyl)acrylic acid, KIE studies could provide insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction. For instance, deuteration at specific positions, such as the methyl group or the vinylic proton, would be informative. A primary KIE (kH/kD > 1) would be expected if a C-H bond to the isotopically labeled position is broken in the rate-determining step. The magnitude of the KIE can further distinguish between different possible transition states.

However, a review of published research reveals no specific KIE studies have been reported for reactions involving 2-Methyl-3-(2-fluorophenyl)acrylic acid.

Electrochemical methods, particularly cyclic voltammetry, are used to study the redox properties of a compound and can reveal information about reaction pathways involving electron transfer. For 2-Methyl-3-(2-fluorophenyl)acrylic acid, cyclic voltammetry could be used to determine its oxidation and reduction potentials, the stability of any resulting radical ions, and the kinetics of electron transfer processes. Such data would be crucial for understanding its behavior in electrochemical reactions or in reactions proceeding via single-electron transfer (SET) mechanisms.

Currently, there are no published studies detailing the electrochemical behavior or cyclic voltammetry of 2-Methyl-3-(2-fluorophenyl)acrylic acid.

Control experiments are fundamental to mechanistic elucidation. For reactions of 2-Methyl-3-(2-fluorophenyl)acrylic acid, these could include:

Radical Trapping Experiments: Using radical scavengers like TEMPO or DPPH to determine if a reaction proceeds through a radical pathway.

Crossover Experiments: Labeling experiments to distinguish between intramolecular and intermolecular processes.

Stereochemical Studies: Analyzing the stereochemical outcome of reactions at chiral centers to infer mechanistic details, such as SN1 versus SN2 pathways.

No specific control experiments designed to distinguish mechanistic pathways for reactions of 2-Methyl-3-(2-fluorophenyl)acrylic acid have been described in the scientific literature.

Theoretical Mechanistic Insights

Computational chemistry provides a powerful avenue for exploring reaction mechanisms, complementing experimental studies.

Computational methods, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction, locating and characterizing the structures and energies of reactants, products, intermediates, and, crucially, transition states. For reactions involving 2-

Applications of 2 Methyl 3 2 Fluorophenyl Acrylic Acid and Its Derivatives in Advanced Organic Synthesis

Role as a Key Building Block in the Synthesis of Complex Organic Architectures

Substituted acrylic acids are valuable building blocks in organic synthesis due to the presence of both a carboxylic acid and a carbon-carbon double bond. nih.govresearchgate.net These functional groups allow for a variety of chemical transformations. The carboxylic acid can be converted into esters, amides, or other derivatives, while the double bond can participate in addition reactions, cycloadditions, and polymerization reactions.

The specific structure of 2-Methyl-3-(2-fluorophenyl)acrylic acid, with its methyl and fluorophenyl substituents, offers the potential to create sterically hindered and electronically modulated structures. The fluorophenyl group, in particular, can influence the reactivity of the molecule and the properties of the final product, a common strategy in the design of pharmaceuticals and agrochemicals. While direct examples of its use in the synthesis of complex natural products or pharmaceuticals are not prominently reported, its potential as a versatile starting material is clear.

Precursor in the Synthesis of Fluorocinnamaldehyde and Related Compounds

Acrylic acids can be converted to their corresponding aldehydes, and in this context, 2-Methyl-3-(2-fluorophenyl)acrylic acid could theoretically serve as a precursor to 2-fluoro-alpha-methylcinnamaldehyde. The reduction of the carboxylic acid functionality to an aldehyde would yield this valuable synthetic intermediate. Cinnamaldehyde and its derivatives are important compounds in flavor, fragrance, and medicinal chemistry. The introduction of a fluorine atom and a methyl group could lead to analogs with altered biological activities or sensory properties.

Involvement in Asymmetric Hydrogenation Reactions for Chiral Compound Synthesis

Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry. researchgate.netrsc.orgnih.govsemanticscholar.orgnih.gov Acrylic acids are common substrates for these reactions, where the carbon-carbon double bond is reduced to a single bond, creating one or two new stereocenters.

The asymmetric hydrogenation of 2-Methyl-3-(2-fluorophenyl)acrylic acid would yield chiral 2-methyl-3-(2-fluorophenyl)propanoic acid. The stereochemistry of the product can be controlled by using chiral catalysts, typically based on transition metals like rhodium, ruthenium, or iridium, in combination with chiral ligands. rsc.orgnih.gov The enantiomeric purity of the product is a key measure of the success of such a reaction. High enantiomeric excess (ee) is often desired. Although specific studies on the asymmetric hydrogenation of this particular substrate are not readily found, the general principles of asymmetric hydrogenation of similar acrylic acids are well-established.

Below is a hypothetical representation of the asymmetric hydrogenation of 2-Methyl-3-(2-fluorophenyl)acrylic acid, illustrating the potential for producing different stereoisomers.

| Substrate | Catalyst/Ligand | Product | Enantiomeric Excess (ee) |

| 2-Methyl-3-(2-fluorophenyl)acrylic acid | [Rh(COD)2]BF4 / Chiral Phosphine Ligand | (R)-2-Methyl-3-(2-fluorophenyl)propanoic acid | >90% (Hypothetical) |

| 2-Methyl-3-(2-fluorophenyl)acrylic acid | [Ru(BINAP)Cl2] | (S)-2-Methyl-3-(2-fluorophenyl)propanoic acid | >90% (Hypothetical) |

Utility in the Formation of Various Heterocyclic Compounds (e.g., Quinolines, Pyrroles)

Acrylic acid derivatives are versatile precursors for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many biologically active molecules.

Quinolines: The Friedländer annulation is a classic method for synthesizing quinolines, which typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.govresearchgate.net While not a direct reactant in the classical Friedländer synthesis, derivatives of 2-Methyl-3-(2-fluorophenyl)acrylic acid could potentially be modified to participate in related quinoline-forming reactions. For instance, the corresponding ester or ketone derivatives could be utilized in condensations with aminobenzaldehydes or aminoketones to construct the quinoline (B57606) scaffold.

Pyrroles: The Paal-Knorr synthesis is a common method for preparing pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. Although 2-Methyl-3-(2-fluorophenyl)acrylic acid is not a 1,4-dicarbonyl compound, it could be transformed into a suitable precursor through various synthetic steps. More direct methods for pyrrole (B145914) synthesis from acrylic acid derivatives might involve multi-component reactions or cycloaddition strategies. researchgate.net

Future Perspectives and Research Challenges

Development of Greener and More Sustainable Synthetic Routes

Future research will likely prioritize the development of environmentally benign methods for synthesizing 2-Methyl-3-(2-fluorophenyl)acrylic acid, moving away from traditional approaches that may involve harsh conditions or hazardous reagents. A key area of focus will be the adoption of green chemistry principles to minimize waste and energy consumption.

One promising avenue is the use of biocatalysis, which employs enzymes or whole microorganisms to carry out chemical transformations. google.com This approach offers high selectivity and operates under mild conditions, reducing the environmental impact. For instance, engineered enzymatic pathways could be designed for the specific production of this fluorinated acrylic acid derivative.

Another area of development is the use of sustainable starting materials. Researchers are exploring routes to acrylic acids from bio-renewable sources such as lactic acid and furfural. renewable-carbon.euresearchgate.net Adapting these methods for the synthesis of 2-Methyl-3-(2-fluorophenyl)acrylic acid could significantly reduce its carbon footprint.

Solvent-free or solvent-minimized reaction conditions are also a critical aspect of green synthesis. oatext.com Microwave-assisted organic synthesis, for example, can accelerate reaction rates and often leads to higher yields with less solvent usage. oatext.com The application of such techniques to the Knoevenagel condensation, a common method for preparing cinnamic acid derivatives, could offer a more sustainable route. bepls.com

Furthermore, the development of novel, reusable catalysts is a central theme in green chemistry. ajol.info Research into solid acid catalysts or photocatalysts could provide alternatives to traditional homogeneous catalysts, simplifying product purification and reducing waste. nih.gov

A comparative overview of potential green synthesis strategies is presented in the table below.

| Synthesis Strategy | Potential Advantages | Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. google.com | Enzyme discovery and engineering, scalability of processes. |

| Bio-renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. renewable-carbon.euresearchgate.net | Development of efficient conversion pathways, feedstock availability. |

| Solvent-Free Reactions | Minimized solvent waste, potential for improved reaction kinetics. oatext.com | Ensuring adequate mixing and heat transfer, catalyst stability. |

| Reusable Catalysts | Simplified product purification, reduced catalyst waste. ajol.info | Catalyst deactivation, leaching of active species. |

Exploration of Novel Reactivity Patterns and Transformations for Diversification

The chemical structure of 2-Methyl-3-(2-fluorophenyl)acrylic acid, featuring a carboxylic acid group, a double bond, and a fluorinated aromatic ring, offers a rich landscape for exploring novel chemical reactions. Future research will likely focus on leveraging these functionalities to create a diverse range of new molecules with potentially valuable properties.

The α,β-unsaturated carboxylic acid moiety is a versatile functional group that can participate in a variety of transformations. chemistryviews.org Researchers are expected to explore novel cycloaddition reactions, conjugate additions, and multicomponent reactions to build complex molecular architectures. The presence of the methyl group at the α-position and the fluorophenyl group at the β-position will influence the stereoselectivity of these reactions, a key area for investigation.

The fluorinated phenyl ring also presents opportunities for diversification. Carbon-fluorine bond activation, while challenging, can open up pathways to new derivatives. Additionally, the electronic effects of the fluorine atom can be exploited to control the regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring.

The development of new catalytic systems will be crucial for unlocking novel reactivity. For example, transition metal-catalyzed cross-coupling reactions could be employed to introduce new substituents onto the aromatic ring or to functionalize the double bond. nih.gov Asymmetric catalysis will be particularly important for accessing enantiomerically pure derivatives, which is often critical for biological applications.

The following table summarizes potential areas for reactivity exploration.

| Functional Group | Potential Transformations | Expected Outcomes |

| α,β-Unsaturated System | Asymmetric conjugate additions, novel cycloadditions, multicomponent reactions. | Access to chiral molecules, rapid increase in molecular complexity. |

| Carboxylic Acid | Derivatization to amides, esters, and other functional groups; decarboxylative couplings. nih.gov | Creation of compound libraries for screening, formation of new C-C bonds. |

| Fluorophenyl Ring | C-F bond activation, regioselective aromatic substitutions. | Introduction of new functionalities, synthesis of positional isomers. |

| Combined Reactivity | Tandem or cascade reactions involving multiple functional groups. | Efficient synthesis of complex target molecules in fewer steps. |

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemical synthesis is approached. For a molecule like 2-Methyl-3-(2-fluorophenyl)acrylic acid, these computational tools can significantly accelerate the discovery of new synthetic routes and the prediction of reaction outcomes.

Machine learning models can be trained to predict the reactivity and selectivity of chemical reactions with a high degree of accuracy. For 2-Methyl-3-(2-fluorophenyl)acrylic acid, this could involve predicting the optimal conditions for a given transformation, such as the best catalyst, solvent, and temperature. This predictive power can minimize the need for extensive experimental screening, saving time and resources.

Furthermore, AI can be used to design molecules with specific desired properties. By learning the relationship between chemical structure and activity, ML models can suggest novel derivatives of 2-Methyl-3-(2-fluorophenyl)acrylic acid that are optimized for a particular application, such as a specific biological target.

The table below outlines the potential impact of AI and ML in the study of this compound.

| Application Area | AI/ML Tool | Potential Impact |

| Synthetic Route Design | Retrosynthesis algorithms | Discovery of novel, more efficient, and sustainable synthetic pathways. |

| Reaction Optimization | Predictive reactivity models | Reduced experimental effort, faster identification of optimal reaction conditions. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | In silico screening of virtual compounds, prioritization of synthetic targets. |

| Novel Compound Design | Generative models | De novo design of molecules with desired properties. |

Advanced Spectroscopic Studies for Probing Conformational Dynamics in Solution and Solid States

A deeper understanding of the three-dimensional structure and conformational dynamics of 2-Methyl-3-(2-fluorophenyl)acrylic acid is crucial for elucidating its properties and reactivity. Advanced spectroscopic techniques will play a pivotal role in these investigations, providing insights into its behavior in both solution and the solid state.

In solution, two-dimensional nuclear magnetic resonance (2D-NMR) techniques, such as NOESY and ROESY, can be used to determine the preferred conformation and to study the dynamics of rotation around the single bonds. The fluorine atom provides a unique spectroscopic handle, and 19F NMR can be a sensitive probe of the local electronic environment and conformational changes.

In the solid state, X-ray crystallography can provide a precise picture of the molecular structure and intermolecular interactions, such as hydrogen bonding and π-stacking. Solid-state NMR (ssNMR) can complement this by providing information about the dynamics in the crystalline state.

Vibrational spectroscopy, including infrared (IR) and Raman, can be used to study the hydrogen bonding interactions of the carboxylic acid group and to probe the conformational landscape. The combination of experimental data with high-level computational modeling, such as density functional theory (DFT) calculations, will be essential for a comprehensive understanding of the spectroscopic data.

| Spectroscopic Technique | Information Gained | State |

| 2D-NMR (NOESY, ROESY) | Through-space atomic proximities, solution-state conformation. | Solution |

| 19F NMR | Electronic environment of the fluorine atom, conformational changes. | Solution |

| X-ray Crystallography | Precise molecular structure, intermolecular interactions. | Solid |

| Solid-State NMR | Dynamics and structure in the solid state. | Solid |

| IR and Raman Spectroscopy | Vibrational modes, hydrogen bonding interactions. | Solution and Solid |

Deeper Mechanistic Understanding of Complex Catalytic Reactions

To fully exploit the synthetic potential of 2-Methyl-3-(2-fluorophenyl)acrylic acid, a deep understanding of the mechanisms of the catalytic reactions in which it participates is essential. Future research will focus on elucidating the intricate details of these reaction pathways, which will enable the design of more efficient and selective catalysts.

For transition metal-catalyzed reactions, in situ spectroscopic techniques, such as high-resolution mass spectrometry and NMR, can be used to identify and characterize reaction intermediates. This allows for the direct observation of the catalytic cycle and the identification of rate-determining steps.

Kinetic studies will provide quantitative data on reaction rates and the influence of various parameters, such as catalyst loading, substrate concentration, and temperature. This information is crucial for optimizing reaction conditions and for validating proposed mechanisms.

Computational modeling will be an indispensable tool for mechanistic investigations. DFT calculations can be used to map out the potential energy surface of a reaction, providing insights into the structures and energies of transition states and intermediates. This can help to distinguish between different possible mechanistic pathways.

The combination of experimental and computational approaches will provide a holistic view of the reaction mechanism, leading to a more rational approach to catalyst design and the development of new synthetic methodologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.